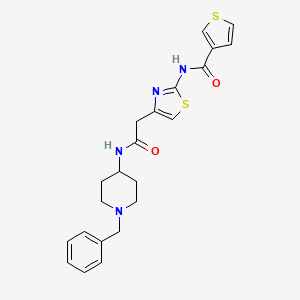

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

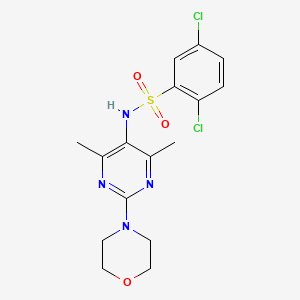

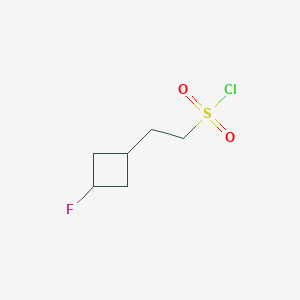

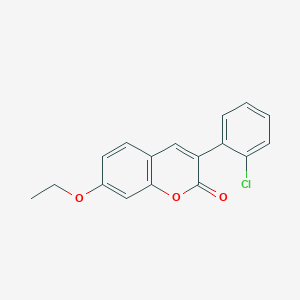

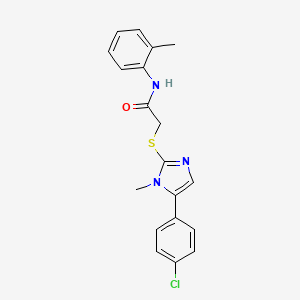

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that plays a significant role in the progression of Alzheimer’s Disease (AD). By inhibiting AChE, the compound can potentially reduce the hydrolysis of the neurotransmitter acetylcholine, thereby improving memory and learning abilities in patients with AD . This application is particularly promising due to the urgent need for novel cholinesterase inhibitors with a wider therapeutic window.

Dual Binding Site Inhibitors for Neurodegenerative Disorders

Research indicates that molecules incorporating structures with pharmacological profiles targeting AChE, along with other targets like Butyrylcholinesterase (BChE), amyloid-β (Aβ), and β-secretase-1 (BACE), can be effective in treating neurodegenerative disorders. The compound’s hybrid structure allows it to potentially act at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, offering a multi-targeted approach to therapy .

Antioxidant Properties and Free Radical Scavenging

The compound’s structural features suggest that it may possess antioxidant properties and the capacity to scavenge free radicals. This could make it useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Metal Chelation in Neurodegenerative Diseases

The compound may also serve as a metal chelator, binding to metals like Cu2+, Zn2+, or Fe2+, which are known to accumulate in the brain and contribute to the pathology of neurodegenerative diseases like AD. Chelation of these metals could help in reducing their toxic effects .

Molecular Hybridization for Medicinal Chemistry

The concept of molecular hybridization, where sub-structures with established pharmacological profiles are combined into a single scaffold, is exemplified by this compound. It represents a strategic approach in medicinal chemistry for developing new molecules with desired inhibitory activity and other pharmacological properties .

Comparative Toxicogenomics Database (CTD) Insights

The Comparative Toxicogenomics Database provides insights into how chemicals affect human health. While specific data on this compound may not be available, the database offers a framework for understanding the potential toxicogenomic interactions and pathways involved with thiophene-based compounds .

Drug Development and Experimental Pharmacology

The compound’s unique structure makes it a candidate for further exploration in drug development, particularly in the experimental phase where its interactions, mechanism of action, and pharmacodynamics can be studied in detail. It represents a small molecule with potential applications across various therapeutic areas .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c27-20(12-19-15-30-22(24-19)25-21(28)17-8-11-29-14-17)23-18-6-9-26(10-7-18)13-16-4-2-1-3-5-16/h1-5,8,11,14-15,18H,6-7,9-10,12-13H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZVNGZWXWATQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)

![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)